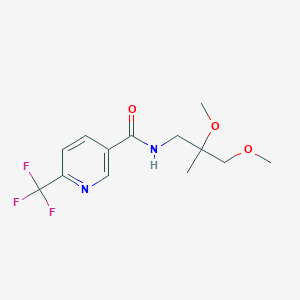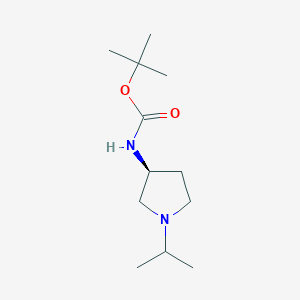
(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is a carbamate derivative, featuring a pyrrolidinyl ring substituted with an isopropyl group and a tert-butyl carbamate ester.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-isopropylpyrrolidin-3-amine as the starting material.
Reaction Steps: The amine group is first activated using a suitable activating agent, such as diethyl chlorophosphate .
Carbamate Formation: The activated amine is then reacted with tert-butyl chloroformate to form the carbamate ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods:
Batch Production: The compound is produced in batches, with each batch undergoing rigorous quality control to ensure consistency and purity.
Scale-Up: Industrial-scale production involves scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-3-one derivatives .
Reduction: Reduction reactions can lead to the formation of amine derivatives .
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alcohols and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrrolidin-3-one derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted carbamates.
Scientific Research Applications
(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and biologically active molecules .
Biology: The compound is used in the study of enzyme inhibitors and biomolecular interactions .
Medicine: It serves as a precursor in the development of therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and polymer additives .
Mechanism of Action
(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: is compared with other similar compounds, such as tert-butyl 1-ethylpyrrolidin-3-ylcarbamate and tert-butyl 1-methylpyrrolidin-3-ylcarbamate . The presence of the isopropyl group in the compound provides unique chemical and biological properties, distinguishing it from its analogs.
Comparison with Similar Compounds
tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate
tert-Butyl 1-methylpyrrolidin-3-ylcarbamate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)14-7-6-10(8-14)13-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSXYZRRWKMGM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
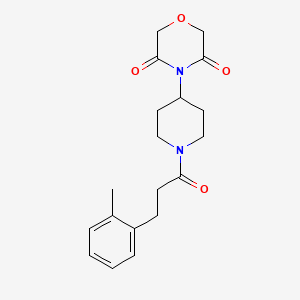
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2859439.png)
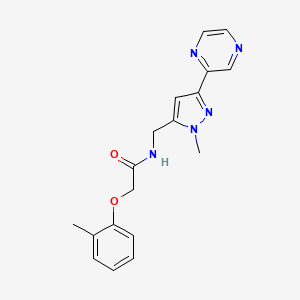
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2859443.png)
![1-(3-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2859444.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2859447.png)
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2859451.png)
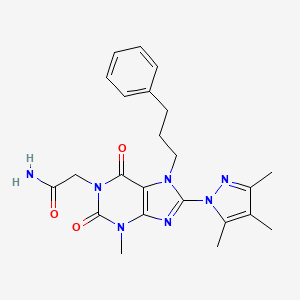
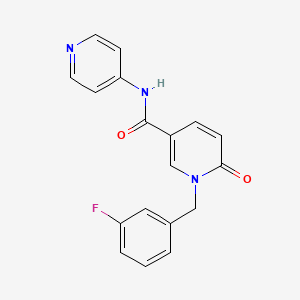
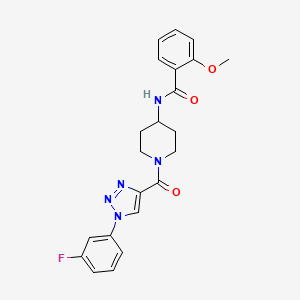
![methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate](/img/structure/B2859456.png)

